Anti-HIV-1 Potency: CS-92 vs. AZT in Primary Human Lymphocytes and Macrophages
In a direct comparative study of anti-HIV-1 activity in primary human peripheral blood mononuclear (PBM) cells, 3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92) demonstrated an EC₅₀ of 0.09 μM [1]. Under the same assay conditions, the comparator compound 3'-azido-3'-deoxythymidine (AZT) exhibited an EC₅₀ of 0.002 μM [1]. While CS-92 was less potent than AZT in PBM cells, it exhibited a markedly enhanced potency in HIV-1-infected human macrophages, achieving an EC₅₀ of 0.006 μM [1]. This cell-type specific potency profile may confer a therapeutic advantage in targeting macrophage reservoirs of HIV.
| Evidence Dimension | Anti-HIV-1 activity (EC₅₀) |
|---|---|
| Target Compound Data | 0.09 μM (PBM), 0.006 μM (Macrophages) |
| Comparator Or Baseline | AZT: 0.002 μM (PBM), AZT activity in macrophages not specified in this comparison |
| Quantified Difference | CS-92 is 45-fold less potent in PBM cells, but 3-fold more potent in macrophages (using AZT's PBM EC50 as a reference, exact comparison for macrophages not available) |
| Conditions | HIV-1-infected human peripheral blood mononuclear (PBM) cells and human macrophages; inhibition of viral replication. |
Why This Matters
The differential potency in macrophages versus lymphocytes is critical for developing therapies that target HIV-1 reservoirs, a key challenge in achieving a functional cure.
- [1] Schinazi RF, et al. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine. Ann N Y Acad Sci. 1990;616:585-94. PMID: 1706574. View Source
